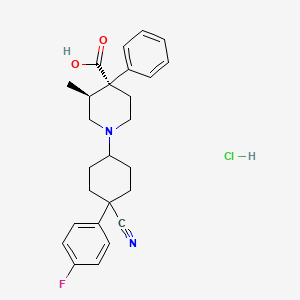
Levocabastine hydrochloride
Descripción general
Descripción
El hidrocloruro de levocabastina es un antagonista selectivo del receptor H1 de la histamina de segunda generación. Fue descubierto en Janssen Pharmaceutica en 1979 y se utiliza principalmente para el tratamiento de la conjuntivitis alérgica y la rinitis alérgica . Este compuesto es conocido por sus potentes propiedades antihistamínicas, que ayudan a aliviar los síntomas asociados con las reacciones alérgicas.
Métodos De Preparación
La síntesis del hidrocloruro de levocabastina implica varios pasos para lograr una alta pureza y rendimiento. Un método práctico y sostenible para su síntesis incluye la preparación de un intermedio clave ópticamente activo sin resolución quiral y un proceso de destosilación eficaz . El método de producción industrial desarrollado proporciona hidrocloruro de levocabastina con una pureza superior al 99.5% con un rendimiento global del 14.2% .
Análisis De Reacciones Químicas
El hidrocloruro de levocabastina experimenta diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.
Reacciones de Oxidación y Reducción: Estas reacciones son menos comunes pero se pueden utilizar para modificar los grupos funcionales del compuesto.
Hidrólisis: Esta reacción puede ocurrir en condiciones ácidas o básicas, lo que lleva a la descomposición del compuesto en sus partes constituyentes.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Aplicaciones Científicas De Investigación
El hidrocloruro de levocabastina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las interacciones del receptor de histamina.
Biología: Ayuda a comprender el papel de la histamina en las reacciones alérgicas.
Medicina: Ampliamente utilizado en el tratamiento de la conjuntivitis alérgica y la rinitis.
Industria: Employed in the formulation of ophthalmic and nasal sprays for allergy relief
Mecanismo De Acción
El hidrocloruro de levocabastina actúa compitiendo con la histamina por los sitios del receptor H1 en las células efectoras. Esto evita que la histamina se una y ejerza sus efectos, aliviando así los síntomas alérgicos . Además, la levocabastina se une a los receptores de neurotensina 2 y actúa como un agonista de la neurotensina, lo que puede inducir un cierto grado de analgesia .
Comparación Con Compuestos Similares
El hidrocloruro de levocabastina se compara con otros antagonistas del receptor H1 de la histamina, como:
Cetirizina: Otra antihistamínico de segunda generación utilizado para indicaciones similares pero con diferentes propiedades farmacocinéticas.
Loratadina: Conocido por sus efectos de larga duración y sedación mínima.
Fexofenadina: Un antihistamínico no sedante con una estructura química diferente.
El hidrocloruro de levocabastina es único debido a su alta selectividad para los receptores H1 y su acción adicional sobre los receptores de neurotensina .
Propiedades
Número CAS |
79547-78-7 |
|---|---|
Fórmula molecular |
C26H30ClFN2O2 |
Peso molecular |
457.0 g/mol |
Nombre IUPAC |
(4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C26H29FN2O2.ClH/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20;/h2-10,19,23H,11-17H2,1H3,(H,30,31);1H/t19?,23?,25?,26-;/m0./s1 |
Clave InChI |
OICFWWJHIMKBCD-NGMXLJDTSA-N |
SMILES |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
SMILES isomérico |
CC1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
SMILES canónico |
CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F.Cl |
Apariencia |
Solid powder |
Key on ui other cas no. |
79547-78-7 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
79516-68-0 (Parent) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(4-cyano-4-(4-fluorophenyl)cyclohexyl)-3-methyl-4-phenyl-4-piperidinecarboxylic acid Bilina lévophta levocabastine levocabastine hydrochloride levophta livocab livostin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















